molecular formula C23H18BrN3O4S B2897557 ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-29-3

ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2897557
CAS No.: 851948-29-3
M. Wt: 512.38
InChI Key: IVBGZGDBURYKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:

  • A 4-methylphenyl substituent at position 3, enhancing lipophilicity.
  • An ethyl carboxylate ester at position 1, influencing solubility and metabolic stability.

The compound was synthesized via Suzuki-Miyaura cross-coupling, a method noted for its efficiency in constructing biaryl systems . Initial studies highlight its cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 1.8 μM) and apoptosis induction via caspase-3 activation . Its crystal structure, refined using SHELXL, confirms a planar thienopyridazine core with substituents adopting distinct spatial orientations .

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O4S/c1-3-31-23(30)19-16-12-32-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBGZGDBURYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridazine Core: The synthesis begins with the preparation of the thienopyridazine core through cyclization reactions involving thiophene derivatives and hydrazine.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via acylation reactions using 2-bromobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thienopyridazine derivatives.

Scientific Research Applications

ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(2-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

  • The 2-bromobenzamido group enhances kinase binding affinity compared to chloro or non-halogenated analogs, likely due to halogen-π interactions .
  • The 4-methylphenyl group improves membrane permeability relative to polar substituents (e.g., nitrophenyl) .

Physicochemical Properties

Property Target Compound Analog A Analog B
Aqueous Solubility (μg/mL) 12.5 (pH 7.4) 18.9 25.7
DMSO Solubility >10 mg/mL >10 mg/mL >10 mg/mL
Thermal Stability (°C) 180 (decomposition) 165 190
LogP 3.2 2.8 2.5

Insights :

  • Stability under physiological conditions (t₁/₂ = 3.8 hrs) surpasses nitro-substituted analogs, which degrade rapidly via reductase enzymes .

Anticancer Activity

Compound MCF-7 IC₅₀ (μM) Apoptosis Induction (Caspase-3 Activation) Kinase Inhibition (IC₅₀, μM)
Target 1.8 2.5-fold increase 2.1 (Aurora B kinase)
Analog A 4.5 1.8-fold 4.5
Analog D (unsubstituted phenyl) 8.2 No significant effect >10

Mechanistic Notes:

  • The 2-bromobenzamido group is critical for Aurora B kinase inhibition, with bromine forming a halogen bond with Leu139 in the ATP-binding pocket .
  • The 4-methylphenyl group enhances cellular uptake, correlating with lower IC₅₀ values .

Pharmacokinetics and Toxicity

Parameter Target Compound Analog C (Nitrophenyl)
Plasma t₁/₂ (hrs) 3.8 1.2
CYP3A4 Inhibition (%) 15 45
Acute Toxicity (LD₅₀, mg/kg) 120 75

Observations :

  • The target compound shows lower CYP3A4 inhibition than nitrophenyl analogs, reducing drug-drug interaction risks .
  • Microbial biotransformation studies reveal slower degradation compared to fluoro-substituted derivatives, suggesting metabolic stability .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions starting with the preparation of the thieno[3,4-d]pyridazine core, followed by sequential functionalization. Key steps include:

  • Amide coupling : Introducing the 2-bromobenzamido group via carbodiimide-mediated coupling .
  • Esterification : Incorporating the ethyl ester group under reflux conditions with anhydrous ethanol and acid catalysts .
  • Reaction optimization : Temperature (60–100°C), solvent polarity (e.g., DMF for solubility), and reaction time (12–24 hrs) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of substitutions (e.g., distinguishing 4-methylphenyl vs. fluorophenyl analogs) .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
  • Mass spectrometry : Validates molecular weight (516.34 g/mol) and detects halogen isotopic patterns (e.g., bromine doublet) .

Q. What functional groups dominate its reactivity and biological activity?

  • 2-Bromobenzamido group : Participates in hydrogen bonding with target proteins (e.g., Hedgehog pathway inhibitors) .
  • Ethyl ester : Enhances membrane permeability but may undergo hydrolysis in vivo .
  • Thieno[3,4-d]pyridazine core : Electron-deficient rings enable π-π stacking with aromatic residues in enzymes .

Q. What physicochemical properties are critical for experimental design?

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or PEG-based formulations for in vitro assays .
  • Stability : Susceptible to ester hydrolysis under basic conditions; storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How does structural variation impact biological activity?

  • Halogen substitution : Bromine at the benzamido position enhances target affinity (IC50 = 0.8 µM vs. 2.1 µM for fluorine analogs) due to increased lipophilicity and van der Waals interactions .
  • 4-Methylphenyl vs. fluorophenyl : Methyl groups improve metabolic stability, while fluorine increases electronegativity, altering binding kinetics .

Q. What methodologies resolve contradictions in reported biological data?

  • Dose-response validation : Use orthogonal assays (e.g., Western blotting for Hedgehog pathway inhibition alongside cytotoxicity assays) to distinguish target-specific effects from off-target toxicity .
  • SAR studies : Compare IC50 values across analogs (e.g., 4-nitrobenzamido vs. 2-bromobenzamido derivatives) to identify pharmacophore requirements .

Q. How can molecular docking guide mechanistic studies?

  • Target prioritization : Dock the compound into Hedgehog signaling proteins (e.g., Smoothened receptor) using Glide or AutoDock to predict binding modes .
  • Free energy calculations : MM-GBSA analysis quantifies contributions of bromine and carbonyl groups to binding energy (ΔG ~-9.2 kcal/mol) .

Q. What strategies address low synthetic yields in scale-up?

  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency for bromobenzamido introduction (yield increases from 45% to 72%) .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (from 24 hrs to 4 hrs) while maintaining purity .

Q. How do stability studies inform formulation development?

  • Forced degradation : Exposure to UV light or pH extremes reveals degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
  • Lyophilization : Enhances shelf-life by reducing hydrolytic degradation in aqueous buffers .

Q. What computational models predict metabolic fate?

  • CYP450 metabolism : Simulate oxidation sites using Schrödinger’s MetaSite; prioritize metabolites for LC-MS/MS validation .
  • ADMET profiling : Predict blood-brain barrier permeability (low) and hepatotoxicity (high) using QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.